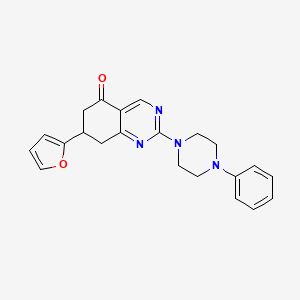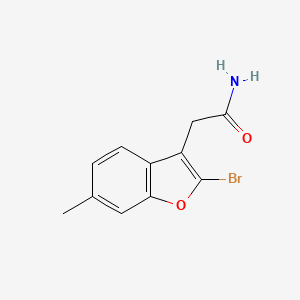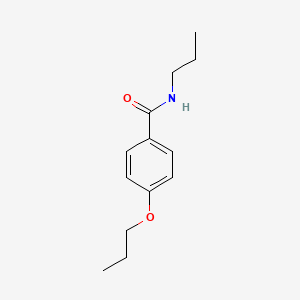
7-(2-furyl)-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
Descripción general
Descripción
7-(2-furyl)-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest because of its unique chemical structure and potential biological activities.
Mecanismo De Acción
The exact mechanism of action of 7-(2-furyl)-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is thought to act on the cholinergic system in the brain. This compound has been shown to increase acetylcholine levels in the brain, which is a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
In addition to its potential cognitive enhancing effects, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can modulate the activity of certain enzymes, and may have potential as an anti-inflammatory agent. Additionally, this compound has been shown to have antioxidant properties, which may have potential for the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(2-furyl)-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its potential for cognitive enhancement. This compound may be useful for studying the mechanisms of learning and memory in animal models. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, and may cause liver damage.
Direcciones Futuras
There are several future directions for the study of 7-(2-furyl)-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone. One area of interest is in the development of new cognitive enhancers based on this compound. Researchers may also investigate the potential of this compound for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further studies may be conducted to investigate the potential anti-inflammatory and antioxidant properties of this compound, and its potential for the treatment of oxidative stress-related disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. This compound has been studied for its potential cognitive enhancing effects, as well as its potential as an anti-inflammatory and antioxidant agent. While there are limitations to the use of this compound in lab experiments, there are several future directions for the study of this compound that may lead to new discoveries and therapeutic applications.
Aplicaciones Científicas De Investigación
7-(2-furyl)-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been studied for its potential applications in scientific research. One area of interest is in the field of neuroscience, where this compound has been shown to have potential as a cognitive enhancer. Studies have shown that this compound can improve memory and learning in animal models, and may have potential for the treatment of cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
7-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-20-14-16(21-7-4-12-28-21)13-19-18(20)15-23-22(24-19)26-10-8-25(9-11-26)17-5-2-1-3-6-17/h1-7,12,15-16H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSNZLXWLFNYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(1-azepanyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4417687.png)
![ethyl 4-{2,5-dioxo-3-[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate](/img/structure/B4417693.png)
![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4417697.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4417710.png)
![N-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-fluorobenzenesulfonamide](/img/structure/B4417719.png)
![6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4417734.png)
![8-[3-(dimethylamino)phenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4417741.png)
![5-(2-thienyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4417751.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B4417758.png)

![N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4417770.png)
![8-(3-pyridinyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4417778.png)
![(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B4417783.png)